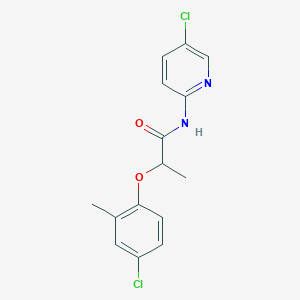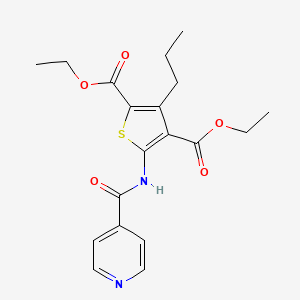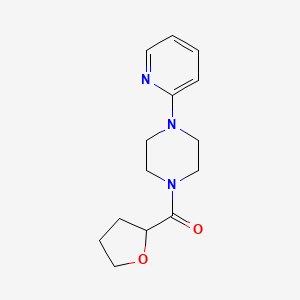![molecular formula C19H19N3O5 B4180598 N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180598.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide
Vue d'ensemble
Description
N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide, also known as MNPA, is a chemical compound that has been synthesized for scientific research purposes. MNPA is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6), which has been shown to have a role in various cellular processes such as protein degradation, cell migration, and immune response. In
Applications De Recherche Scientifique
N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide has been widely used in scientific research to study the role of HDAC6 in various cellular processes. HDAC6 is a class II histone deacetylase that regulates the acetylation of non-histone proteins such as tubulin and heat shock protein 90 (HSP90). This compound has been shown to inhibit the deacetylase activity of HDAC6, leading to the accumulation of acetylated proteins and altered cellular functions.
Mécanisme D'action
N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide inhibits HDAC6 by binding to the catalytic domain of the enzyme. This binding prevents the deacetylation of substrates such as tubulin and HSP90, leading to the accumulation of acetylated proteins. The accumulation of acetylated proteins can affect various cellular processes such as protein degradation, cell migration, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. The inhibition of HDAC6 by this compound leads to the accumulation of acetylated tubulin, which affects microtubule dynamics and cell migration. This compound has also been shown to affect the immune response by altering the acetylation of HSP90, leading to the activation of immune cells such as T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC6, which allows for the specific study of the role of HDAC6 in cellular processes. This compound has also been shown to have low toxicity in cells, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations, including its low solubility in water and its instability in biological fluids. These limitations can affect the bioavailability and pharmacokinetics of this compound in vivo.
Orientations Futures
N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide has several potential future directions for research. One direction is the study of the role of HDAC6 in cancer and neurodegenerative diseases. HDAC6 has been implicated in the progression of various cancers and neurodegenerative diseases, and this compound may be a potential therapeutic agent for these diseases. Another direction is the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. These inhibitors may have improved pharmacokinetics and bioavailability for in vivo studies. Finally, the use of this compound as a tool for chemical biology studies may lead to the discovery of new cellular processes regulated by HDAC6.
Propriétés
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c23-18(13-14-1-7-17(8-2-14)22(25)26)20-16-5-3-15(4-6-16)19(24)21-9-11-27-12-10-21/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWSEMXWIUAAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180522.png)


![3-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4180538.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180541.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4180549.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4180564.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4180588.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4180597.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4180613.png)